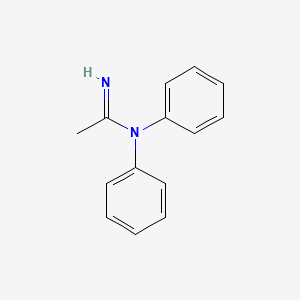
Simplexin, 22,23,24,25-tetradehydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simplexin, 22,23,24,25-tetradehydro-: is a chemical compound known for its unique structure and properties. It is a derivative of simplexin, a diterpenoid compound, and is characterized by the presence of multiple double bonds in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Simplexin, 22,23,24,25-tetradehydro- involves multiple steps, starting from simple precursors. The process typically includes the formation of intermediate compounds through a series of reactions such as cyclization, oxidation, and dehydrogenation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product .
Industrial Production Methods: Industrial production of Simplexin, 22,23,24,25-tetradehydro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Simplexin, 22,23,24,25-tetradehydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Simplexin, 22,23,24,25-tetradehydro- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar diterpenoid compounds in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can interact with specific biological targets, making it a candidate for drug development .
Medicine: In medicine, Simplexin, 22,23,24,25-tetradehydro- is explored for its therapeutic potential. Its ability to modulate biological pathways and targets makes it a promising compound for developing new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of other complex molecules and as a precursor for producing various chemical products. Its unique properties make it valuable in the development of new materials and chemicals .
Wirkmechanismus
The mechanism of action of Simplexin, 22,23,24,25-tetradehydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
- Excoecariatoxin
- Terpenoid EA-I
- Other diterpenoid compounds
Comparison: Simplexin, 22,23,24,25-tetradehydro- is unique due to its specific structure and the presence of multiple double bonds. Compared to similar compounds like Excoecariatoxin and Terpenoid EA-I, it exhibits distinct chemical reactivity and biological activities. These differences make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
92219-48-2 |
|---|---|
Molekularformel |
C30H40O8 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H40O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h10-14,19-21,23-25,31,33-34H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+ |
InChI-Schlüssel |
CZCPFHFUOUQBDL-AQASXUMVSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C/C12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Kanonische SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



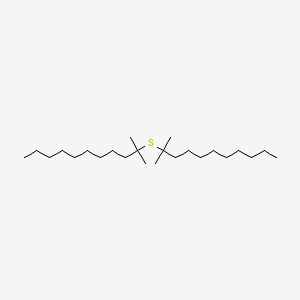
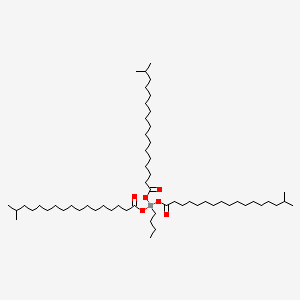
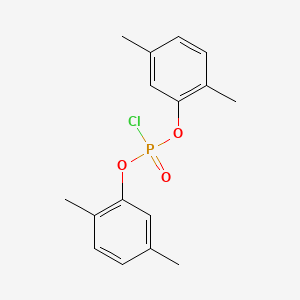


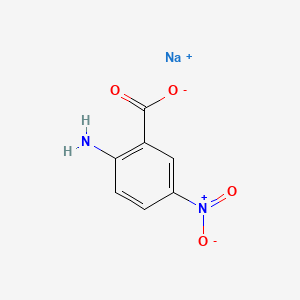
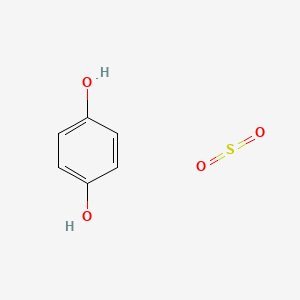
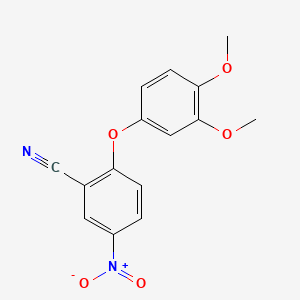


![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

